3-amino-6-benzyl-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
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Overview
Description
3-AMINO-6-BENZYL-N-(4-ETHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a benzyl group, and an ethoxyphenyl group, all attached to a thieno[2,3-b]1,6-naphthyridine core. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
The synthesis of 3-AMINO-6-BENZYL-N-(4-ETHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thieno[2,3-b]1,6-naphthyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Attachment of the Benzyl Group: This step may involve the use of benzyl halides in the presence of a base.
Incorporation of the Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Industrial production methods would likely optimize these steps to ensure high yield and purity, possibly involving the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
3-AMINO-6-BENZYL-N-(4-ETHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common reagents used in these reactions include ceric ammonium nitrate for oxidation, hydrogen gas or metal hydrides for reduction, and halides or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-AMINO-6-BENZYL-N-(4-ETHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 3-AMINO-6-BENZYL-N-(4-ETHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE include other thieno[2,3-b]1,6-naphthyridine derivatives These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C26H26N4O2S |
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Molecular Weight |
458.6 g/mol |
IUPAC Name |
3-amino-6-benzyl-N-(4-ethoxyphenyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C26H26N4O2S/c1-2-32-20-10-8-19(9-11-20)28-25(31)24-23(27)21-14-18-16-30(15-17-6-4-3-5-7-17)13-12-22(18)29-26(21)33-24/h3-11,14H,2,12-13,15-16,27H2,1H3,(H,28,31) |
InChI Key |
UREPIINNYILYFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)CC5=CC=CC=C5)N |
Origin of Product |
United States |
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